diethyl {[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl](phenyl)methyl}propanedioate
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Overview
Description
1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE is a complex organic compound featuring a triazole ring substituted with an amino group and a trifluoromethyl group, linked to a phenylmethyl group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amino Group Addition: The amino group can be introduced through amination reactions, often using ammonia or amines in the presence of catalysts.
Coupling with Phenylmethyl Group: The phenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Formation of Propanedioate Moiety: The final step involves esterification reactions to form the propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIETHYL 2-{5-AMINO-3-(METHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE
- 1,3-DIETHYL 2-{5-AMINO-3-(CHLORO)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE
Properties
Molecular Formula |
C17H19F3N4O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
diethyl 2-[[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-phenylmethyl]propanedioate |
InChI |
InChI=1S/C17H19F3N4O4/c1-3-27-13(25)11(14(26)28-4-2)12(10-8-6-5-7-9-10)24-16(21)22-15(23-24)17(18,19)20/h5-9,11-12H,3-4H2,1-2H3,(H2,21,22,23) |
InChI Key |
LLUQRTIFPUAYDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N2C(=NC(=N2)C(F)(F)F)N)C(=O)OCC |
Origin of Product |
United States |
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